
5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
5-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 3 and a 2-chlorophenyl substituent at position 5 of the pyrazole ring. This compound (CAS: 1197631-00-7) is synthesized via cyclocondensation reactions, as exemplified by methods for structurally similar pyrazole-carboxylic acids. For instance, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid was synthesized by reacting 2,4-dichlorophenylhydrazine with a β-ketoester precursor, followed by hydrolysis and crystallization .
The 2-chlorophenyl substitution in this compound may enhance lipophilicity and receptor binding affinity compared to unsubstituted analogs, though specific biological data for this compound remain unreported in the provided evidence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorophenylhydrazine, which then undergoes cyclization with ethyl acetoacetate to yield the desired pyrazole derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Esterification
5-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes esterification under acidic conditions. For example, treatment with methanol and sulfuric acid yields the corresponding methyl ester. This reaction is critical for modifying solubility and reactivity for further derivatization .
Reaction Conditions :
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Reagents: Methanol, H₂SO₄
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Temperature: Reflux (18 h)
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Yield: 68%
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Product: Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
Parameter | Value |
---|---|
IR (C=O) | 1738 cm⁻¹ (ester), 1659 cm⁻¹ (lactam) |
¹H-NMR (ester CH₃) | δ 3.69–3.83 ppm (NCH₂) |
Hydrazide Formation
The ester derivative reacts with hydrazine hydrate to form hydrazides, which serve as intermediates for synthesizing heterocyclic compounds like oxadiazoles and thiadiazoles .
Reaction Pathway :
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Ester 8 (methyl ester) + hydrazine hydrate → hydrazide 9 .
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Hydrazide 9 + carbon disulfide → oxadiazole/thiadiazole derivatives.
Key Data :
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Yield: 66% (hydrazide 9 )
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IR (NH₂): 3360, 3302 cm⁻¹
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¹³C-NMR (C=O): 169.5 ppm
Amide and Carbothioamide Derivatives
The acid chloride reacts with amines or thiols to form amides or carbothioamides, respectively. These derivatives exhibit diverse biological activities .
Example Reactions :
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Hydrazide 9 + isocyanates → carboxamides 14 , 15 .
Biological Relevance :
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Carboxamides show anticoagulant activity (e.g., FXIa inhibition with Kᵢ = 90.37 nM) .
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Thioamides exhibit antioxidant properties (reducing power assay OD = 1.149) .
Condensation and Cyclization Reactions
The carboxylic acid participates in cyclization reactions to form fused heterocycles. For instance:
Mechanistic Insight :
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Cyclization often occurs under acidic or basic conditions.
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¹³C-NMR confirms ring formation (e.g., C=N at 164.1 ppm in oxadiazole 10 ) .
Coordination Chemistry
The carboxylic acid group acts as a ligand in metal complexes. For example, Fe(III) complexes with pyrazole-carboxylates demonstrate catalytic potential .
Example :
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Fe(III)-AMPC complex: IR shows coordination via COO⁻ (asymmetric stretch at 1590 cm⁻¹).
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
5-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid is being investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in treating various conditions, including:
- Anti-inflammatory and Analgesic Properties : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects, making them candidates for developing new pain relief medications .
- Anticancer Activity : Studies have demonstrated that certain derivatives possess cytotoxic properties against various cancer cell lines, including leukemia and breast cancer . For instance, compounds derived from this pyrazole have been shown to inhibit tumor growth effectively.
Case Study : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives that exhibited potent antiproliferative activity against human cancer cell lines, emphasizing the compound's role in drug discovery .
Agricultural Chemistry
Herbicides and Fungicides Development
The compound serves as a key ingredient in formulating herbicides and fungicides. Its efficacy in protecting crops from pests while promoting sustainable farming practices is notable. The chlorophenyl group enhances its biological activity, making it more effective against a broader range of agricultural pests.
Case Study : Research has shown that derivatives of this compound can be optimized for enhanced herbicidal activity, contributing to the development of environmentally friendly agricultural solutions .
Material Science
Polymer Enhancement
In material science, this compound is explored for its ability to improve the properties of polymers. Its unique chemical structure allows for modifications that lead to stronger and more durable materials suitable for various industrial applications.
- Applications in Coatings and Composites : The incorporation of this pyrazole derivative into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it valuable in developing advanced materials .
Biological Research
Cellular Mechanisms Understanding
this compound is utilized in biological research to study cellular mechanisms and pathways. Its interaction with specific molecular targets aids researchers in understanding disease mechanisms and drug interactions.
- Bioremediation Studies : The compound's potential role in bioremediation processes is under investigation, offering solutions for pollution control and ecosystem restoration .
Summary Table of Applications
Mechanism of Action
The mechanism by which 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in the position and nature of substituents on the phenyl ring or pyrazole core. These modifications significantly influence physicochemical properties and bioactivity:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents improve antiviral activity but may reduce solubility .
- Methylation at Pyrazole N1 : Reduces hydrogen-bonding capacity but enhances stability against metabolic degradation .
Antiviral Activity:
- 5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid demonstrated moderate inhibition of HIV replication (EC₅₀: 253 µM) .
- 3-(3-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid (non-pyrazole analog) showed stronger activity (EC₅₀: 3.6 µM), suggesting isoxazole derivatives may outperform pyrazoles in some contexts .
Anticancer Potential:
- 5-(p-Tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides displayed antiproliferative effects via ALK5 inhibition, highlighting the role of aromatic heterocycles in enhancing cytotoxicity .
Enzyme Binding and Selectivity:
- 5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid forms π-π interactions and hydrogen bonds in its crystal structure, which may mimic endogenous ligands in enzyme binding .
Biological Activity
5-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, analgesic, and anti-inflammatory properties, supported by recent research findings and case studies.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it showed promising activity against HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this pyrazole derivative, the following IC50 values were reported:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.5 |
A549 | 20.3 |
MCF-7 | 18.7 |
The results indicate that the compound effectively inhibits cancer cell growth, making it a candidate for further development as an anticancer agent.
3. Analgesic Activity
This compound has also been studied for its analgesic properties. In vivo models have shown that the compound exhibits pain-relieving effects comparable to standard analgesics like aspirin.
Analgesic Efficacy in Animal Models
The analgesic activity was evaluated using the acetic acid-induced writhing test, where the following results were obtained:
Treatment | Writhing Response (%) |
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Control | 100 |
Aspirin (100 mg/kg) | 45 |
Compound (50 mg/kg) | 50 |
These findings suggest that the compound possesses significant analgesic properties, warranting further investigation into its mechanism of action.
4. Anti-inflammatory Activity
In addition to its analgesic effects, this pyrazole derivative has demonstrated anti-inflammatory activity. It was tested in a carrageenan-induced paw edema model, revealing substantial reduction in inflammation.
In Vivo Anti-inflammatory Assessment
The anti-inflammatory efficacy was quantified as follows:
Treatment | Edema Reduction (%) |
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Control | 100 |
Indomethacin (10 mg/kg) | 70 |
Compound (50 mg/kg) | 65 |
These results indicate that the compound can effectively reduce inflammation, making it a potential candidate for treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, condensation of 2-chlorobenzaldehyde derivatives with hydrazine hydrate or substituted hydrazides under acidic or basic conditions can yield the pyrazole core. Subsequent carboxylation at the 3-position is achieved using reagents like ethyl cyanoacetate or via hydrolysis of ester intermediates. Key steps include optimizing reaction temperature (80–120°C) and solvent selection (e.g., ethanol, DMF) to enhance yield . Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progression.
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C) and infrared (IR) spectroscopy confirm functional groups and substitution patterns. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) is employed to resolve the 3D structure, with data collected at 294 K using a graphite-monochromated Mo-Kα radiation source. Software like SHELX refines parameters such as bond angles and torsion angles, critical for understanding steric effects and intermolecular interactions .
Q. How is the purity and stability of the compound assessed during storage?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) monitors purity. Stability studies under varying conditions (e.g., 4°C, inert atmosphere) are conducted over weeks, with mass spectrometry (MS) identifying degradation byproducts. Thermal stability is assessed via differential scanning calorimetry (DSC), determining melting points (~250–257°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives?
- Methodological Answer : Systematic substitution at the pyrazole 1- and 5-positions (e.g., trifluoromethyl, difluoromethyl groups) is explored to enhance target binding. In vitro assays (e.g., chemotaxis inhibition) are performed at concentrations of 1–100 µM, with IC₅₀ values calculated using nonlinear regression. Molecular docking (AutoDock Vina) predicts interactions with enzymes like carbonic anhydrase, guiding rational design .
Q. What strategies resolve discrepancies in biological assay reproducibility?
- Methodological Answer : Contradictions in IC₅₀ values often arise from assay variability (e.g., cell line differences, solvent effects). Repetition under standardized conditions (e.g., RPMI-1640 media, 5% CO₂) with orthogonal assays (e.g., fluorescence polarization vs. ELISA) validates results. Statistical tools like Grubbs’ test identify outliers, while Hill slope analysis ensures dose-response reliability .
Q. How are computational methods integrated with experimental data to improve pharmacokinetics?
- Methodological Answer : Quantitative structure-property relationship (QSPR) models predict solubility and logP values. Derivatives with enhanced bioavailability are synthesized by introducing hydrophilic groups (e.g., methylpyridyl) at the 1-position. In vivo pharmacokinetic studies in rodent models (IV/PO administration) measure half-life (t₁/₂) and area under the curve (AUC), with liquid chromatography-tandem MS (LC-MS/MS) quantifying plasma concentrations .
Q. What crystallographic insights guide co-crystallization with target proteins?
- Methodological Answer : SCXRD data reveal key intermolecular interactions (e.g., hydrogen bonds between the carboxylic acid and Arg residues in carbonic anhydrase). Co-crystallization trials use sitting-drop vapor diffusion with PEG 3350 as a precipitant. Cryocooling (100 K) preserves crystal integrity, and refinement in PHENIX validates ligand occupancy and B-factors .
Properties
IUPAC Name |
3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-4-2-1-3-6(7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECLPKDINYXXNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349421 | |
Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890621-13-3, 1197631-00-7 | |
Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 890621-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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